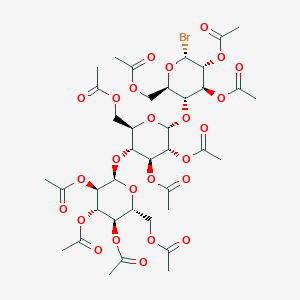![molecular formula C15H18N4O2 B8119886 1-Pyridin-2-YL-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole-5-carboxylic acid tert-butyl ester](/img/structure/B8119886.png)
1-Pyridin-2-YL-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole-5-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Pyridin-2-YL-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole-5-carboxylic acid tert-butyl ester is a complex organic compound characterized by its pyrazole and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyridin-2-YL-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole-5-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common approach is the cyclization of pyridine derivatives with appropriate dihydropyrrolopyrazole precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
科学研究应用
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its pyrazole and pyridine rings are valuable in constructing heterocyclic compounds.
Biology: The biological applications of this compound are vast, including its potential use as a pharmacophore in drug discovery. It can interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential anti-inflammatory, analgesic, and anticancer properties. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry: In material science, this compound can be used in the development of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
作用机制
The mechanism by which 1-Pyridin-2-YL-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole-5-carboxylic acid tert-butyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Pyrazolo[3,4-d]pyrimidine derivatives
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Other pyridine-containing heterocycles
Uniqueness: 1-Pyridin-2-YL-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole-5-carboxylic acid tert-butyl ester stands out due to its unique structural features, which contribute to its diverse reactivity and potential applications. Its combination of pyrazole and pyridine rings offers distinct advantages in synthetic chemistry and biological activity compared to other similar compounds.
属性
IUPAC Name |
tert-butyl 1-pyridin-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-15(2,3)21-14(20)18-9-11-8-17-19(12(11)10-18)13-6-4-5-7-16-13/h4-8H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAXJYBTIXPXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-Butyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B8119805.png)
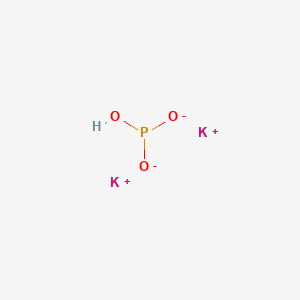
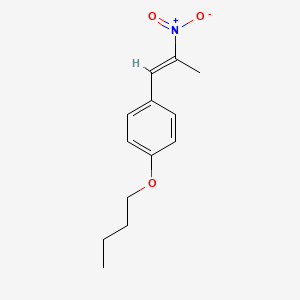
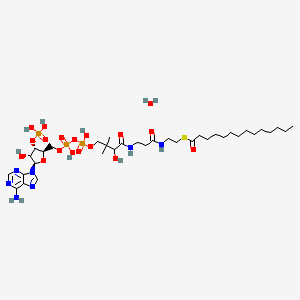
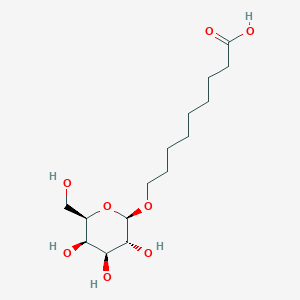
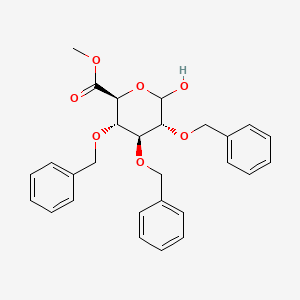
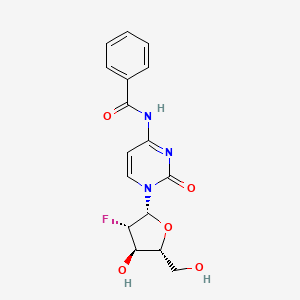
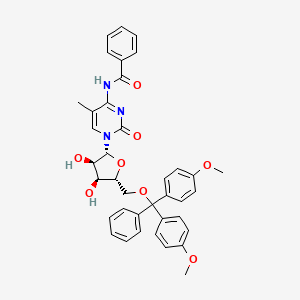
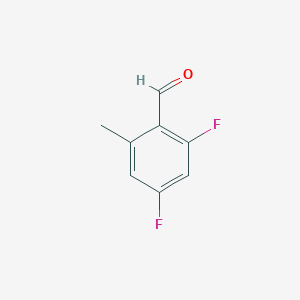
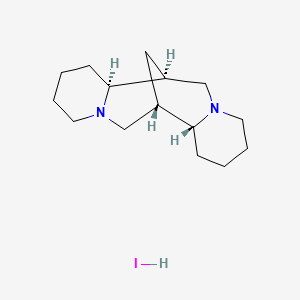
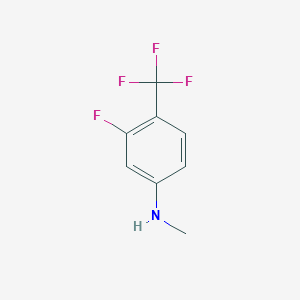
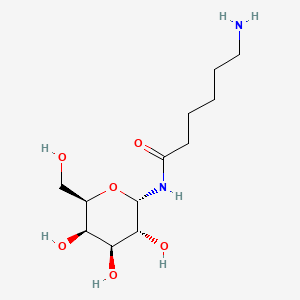
![N-[1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B8119903.png)
